Superior Lipophilic Efficiency (LipE) Potential via Reduced XLogP3 Compared to 9-Bromo Analog
The target compound exhibits a computed XLogP3-AA of 1.2 [1], which is substantially lower than the estimated XLogP3 of the 9-bromo analog (C12H9BrN2O3, MW 309.12). The replacement of a bromine atom (atomic weight ~80) with a methoxy group (-OCH3, molecular weight 31) reduces molecular weight by 48.88 g/mol and increases polarity. In PI3K inhibitor development, reducing lipophilicity is a well-established strategy to improve metabolic stability and reduce off-target pharmacology [2]. This lipophilicity advantage is critical for programs aiming to balance potency with favorable ADME properties.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.2 (PubChem computed); Molecular Weight = 260.24 g/mol |
| Comparator Or Baseline | 9-Bromo-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine-2-carboxylic acid: MW = 309.12 g/mol; XLogP3 estimated significantly higher due to bromine substitution. |
| Quantified Difference | ΔMW = 48.88 g/mol reduction; ΔXLogP3 estimated ≥ 0.5 units lower (class-level inference based on halogen vs. methoxy substituent effects). |
| Conditions | Computed properties from PubChem (target) and vendor data (comparator MW). |
Why This Matters
For procurement decisions in early-stage drug discovery, the lower lipophilicity of the 9-methoxy analog translates to higher aqueous solubility and potentially superior pharmacokinetic profiles in lead optimization series, making it a preferred intermediate for PI3K programs targeting oral bioavailability.
- [1] PubChem CID 71743477. 9-Methoxy-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine-2-carboxylic acid: XLogP3-AA = 1.2. National Center for Biotechnology Information. Retrieved May 2026. View Source
- [2] Heffron, T.P.; et al. The Rational Design of Selective Benzoxazepin Inhibitors of the α-Isoform of Phosphoinositide 3-Kinase... J. Med. Chem. 2016, 59, 985–1002. Discusses lipophilicity optimization strategies for benzoxazepine PI3K inhibitors. View Source
